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Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the HSD17B family of

enzymes, has emerged as a critical player in the pathophysiology of chronic liver diseases.

Primarily expressed in hepatocytes and localized to lipid droplets, HSD17B13 is implicated in

hepatic lipid metabolism.[1][2][3] This technical guide provides a comprehensive overview of

HSD17B13 expression across various chronic liver diseases, details on experimental protocols

for its analysis, and insights into the signaling pathways it modulates. A significant body of

research highlights a loss-of-function variant of HSD17B13 (rs72613567) that confers

protection against the progression of several chronic liver diseases, making it a promising

therapeutic target.[4][5][6]

HSD17B13 Expression in Different Chronic Liver
Diseases
The expression of HSD17B13 is dynamically regulated in the context of chronic liver disease,

with notable variations observed in non-alcoholic fatty liver disease (NAFLD), non-alcoholic

steatohepatitis (NASH), alcoholic liver disease (ALD), and chronic viral hepatitis.

Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-
Alcoholic Steatohepatitis (NASH)
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Multiple studies have demonstrated a significant upregulation of HSD17B13 expression in

patients with NAFLD and NASH compared to healthy individuals.[5][7] This increased

expression is associated with the accumulation of lipid droplets in hepatocytes.[2]

Alcoholic Liver Disease (ALD)
While direct quantitative protein expression data in ALD is limited, studies have shown that

chronic alcohol exposure can lead to an accumulation of HSD17B13 on the surface of lipid

droplets.[8] Notably, a loss-of-function variant (rs72613567:TA) in the HSD17B13 gene is

strongly associated with a reduced risk of developing alcoholic liver disease and alcoholic

cirrhosis.[5][9] This protective effect underscores the pathogenic role of wild-type HSD17B13 in

ALD progression.

Chronic Hepatitis C (HCV)
In patients with chronic hepatitis C, HSD17B13 expression appears to be sex-dependent. One

study reported a significant 2.241 log-fold change increase in HSD17B13 protein expression in

female patients with HCV-induced cirrhosis compared to their male counterparts. Furthermore,

the interplay between HSD17B13 and another genetic variant, PNPLA3, has been shown to

modulate the risk of developing hepatocellular carcinoma in HCV-infected individuals.[5][10]

Chronic Hepatitis B (HBV)
Data from a study involving a human liver tissue array indicated that while HSD17B13

expression is significantly upregulated in NASH and cirrhotic liver tissues compared to normal

liver, there is no significant difference in its expression between HBV-infected and non-infected

individuals within these diseased states.[11][12] This suggests that the overall disease

pathology, rather than the viral infection itself, may be the primary driver of increased

HSD17B13 expression in this context.

Quantitative Data on HSD17B13 Expression
The following tables summarize the available quantitative data on HSD17B13 expression in

various chronic liver diseases.
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Disease State
Comparison
Group

Method
Fold
Change/Metric

Reference

NASH Healthy Controls qPCR

5.9-fold higher

HSD17B13

mRNA

[13][14]

NASH Normal Livers
Immunohistoche

mistry

IHC Score: 67.85

± 1.37
[7]

Cirrhosis Normal Livers
Immunohistoche

mistry

IHC Score: 68.89

± 1.71
[7]

HCV-induced

Cirrhosis

(Females)

HCV-induced

Cirrhosis (Males)
Proteomics 2.241 logFC

Not explicitly

cited

Genetic
Variant

Associated
Phenotype

Disease
Context

Effect Size Reference

HSD17B13

rs72613567:TA

Reduced risk of

alcoholic liver

disease

ALD

42% reduction

(heterozygotes),

53% reduction

(homozygotes)

[5]

HSD17B13

rs72613567:TA

Reduced risk of

alcoholic

cirrhosis

ALD

42% reduction

(heterozygotes),

73% reduction

(homozygotes)

[5]

HSD17B13

rs72613567:TA

Reduced risk of

ALD

ALD (Chinese

Han population)

19% decreased

risk
[5]

HSD17B13

rs72613567

Reduced ALT

and AST levels

General

Population/NAFL

D

P < .002 (ALT), P

< .001 (AST)
[1]

Experimental Protocols
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This section provides detailed methodologies for the key experiments used to quantify

HSD17B13 expression in liver tissue.

Immunohistochemistry (IHC) for HSD17B13 in Paraffin-
Embedded Liver Sections
Objective: To visualize and semi-quantify the localization of HSD17B13 protein in liver tissue.

Materials:

Formalin-fixed, paraffin-embedded liver tissue sections (5 µm)

Xylene

Ethanol (100%, 95%, 70%)

Deionized water

Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0)

Blocking solution (e.g., 5% normal goat serum in PBS)

Primary antibody: Rabbit anti-HSD17B13

Biotinylated secondary antibody (e.g., goat anti-rabbit)

Avidin-Biotin Complex (ABC) reagent

DAB (3,3'-Diaminobenzidine) substrate kit

Hematoxylin counterstain

Mounting medium

Procedure:

Deparaffinization and Rehydration:

Immerse slides in xylene twice for 5 minutes each.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 16 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hydrate through a graded ethanol series: 100% (2x5 min), 95% (1x5 min), 70% (1x5 min).

Rinse with deionized water.

Antigen Retrieval:

Submerge slides in antigen retrieval buffer and heat in a pressure cooker or water bath

according to manufacturer's instructions to unmask the antigen epitopes.

Allow slides to cool to room temperature.

Blocking:

Wash slides with PBS.

Incubate with blocking solution for 1 hour at room temperature to prevent non-specific

antibody binding.

Primary Antibody Incubation:

Incubate sections with the primary anti-HSD17B13 antibody diluted in blocking buffer

overnight at 4°C in a humidified chamber.

Secondary Antibody Incubation:

Wash slides with PBS.

Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

Signal Amplification:

Wash slides with PBS.

Incubate with ABC reagent for 30 minutes at room temperature.

Visualization:

Wash slides with PBS.
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Apply DAB substrate solution and incubate until the desired brown color develops.

Rinse with deionized water to stop the reaction.

Counterstaining and Mounting:

Counterstain with hematoxylin.

Dehydrate through a graded ethanol series and clear with xylene.

Mount with a permanent mounting medium.

Imaging and Analysis:

Image slides using a bright-field microscope.

Semi-quantitative analysis can be performed by scoring the intensity and percentage of

positive staining.

Western Blotting for HSD17B13 in Liver Lysates
Objective: To detect and quantify the relative amount of HSD17B13 protein in liver tissue

homogenates.

Materials:

Frozen liver tissue

RIPA lysis buffer with protease inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibody: Rabbit anti-HSD17B13

HRP-conjugated secondary antibody (e.g., goat anti-rabbit)

Chemiluminescent substrate

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

Procedure:

Protein Extraction:

Homogenize frozen liver tissue in ice-cold RIPA buffer.

Centrifuge to pellet cellular debris and collect the supernatant containing the protein

lysate.

Protein Quantification:

Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Electrotransfer:

Denature equal amounts of protein by boiling in Laemmli buffer.

Separate proteins by size using SDS-PAGE.

Transfer the separated proteins to a PVDF membrane.

Blocking and Antibody Incubation:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-HSD17B13 antibody overnight at 4°C.

Wash the membrane with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection:

Wash the membrane with TBST.

Apply the chemiluminescent substrate and capture the signal using an imaging system.

Stripping and Re-probing (for loading control):

Strip the membrane of the primary and secondary antibodies.

Re-probe with an antibody against a loading control protein.

Analysis:

Quantify the band intensities and normalize the HSD17B13 signal to the loading control for

relative protein quantification.

Quantitative PCR (qPCR) for HSD17B13 Gene
Expression
Objective: To measure the relative mRNA expression levels of the HSD17B13 gene in liver

tissue.

Materials:

Frozen liver tissue

RNA extraction kit (e.g., TRIzol or column-based)

cDNA synthesis kit

qPCR master mix (e.g., SYBR Green or TaqMan)

HSD17B13-specific primers

Reference gene primers (e.g., GAPDH, ACTB)

qPCR instrument
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Procedure:

RNA Extraction:

Homogenize liver tissue and extract total RNA according to the manufacturer's protocol of

the chosen kit.

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

cDNA Synthesis:

Reverse transcribe an equal amount of RNA into cDNA using a cDNA synthesis kit.

qPCR Reaction:

Set up the qPCR reaction by mixing cDNA, qPCR master mix, and HSD17B13-specific

primers.

Run the reaction in a qPCR instrument using a standard thermal cycling protocol.

Include reactions for a reference gene for normalization.

Data Analysis:

Determine the cycle threshold (Ct) values for HSD17B13 and the reference gene.

Calculate the relative expression of HSD17B13 using the ΔΔCt method.

Signaling Pathways and Experimental Workflows
HSD17B13 in LXRα/SREBP-1c Signaling Pathway
HSD17B13 expression is regulated by the Liver X Receptor α (LXRα) via the Sterol Regulatory

Element-Binding Protein 1c (SREBP-1c).[2][15] This pathway is central to the regulation of lipid

metabolism in the liver.
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Caption: LXRα activation induces HSD17B13 expression via SREBP-1c.
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HSD17B13 and TGF-β Signaling in Liver Fibrosis
Recent evidence suggests a role for HSD17B13 in modulating Transforming Growth Factor-

beta (TGF-β) signaling, a key pathway in liver fibrogenesis.[16] Overexpression of active

HSD17B13 in hepatocytes can lead to increased TGF-β1 production, which in turn activates

hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.
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Caption: HSD17B13 promotes liver fibrosis via TGF-β1 signaling.
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HSD17B13, Retinol Metabolism, and PNPLA3 Interaction
HSD17B13 possesses retinol dehydrogenase activity, converting retinol to retinaldehyde.[1][4]

This function intersects with the activity of Patatin-like phospholipase domain-containing protein

3 (PNPLA3), another key player in liver disease genetics, which is involved in retinyl ester

hydrolysis in hepatic stellate cells.[2][4] The interplay between variants of HSD17B13 and

PNPLA3 can modulate the risk and severity of chronic liver disease.[4][10]
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Caption: Interaction of HSD17B13 and PNPLA3 in retinol metabolism.

Experimental Workflow for Protein Expression Analysis
in Liver Tissue
The following diagram illustrates a typical workflow for the analysis of protein expression in liver

tissue samples, from sample collection to data analysis.
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Caption: General workflow for liver protein expression analysis.

Conclusion
HSD17B13 is a key regulator of hepatic lipid metabolism with significant implications for the

pathogenesis of a range of chronic liver diseases. Its expression is generally upregulated in

diseased states, and a naturally occurring loss-of-function variant provides protection,
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highlighting its potential as a therapeutic target. The experimental protocols and pathway

diagrams provided in this guide offer a robust framework for researchers and drug development

professionals to further investigate the role of HSD17B13 in liver disease and to explore novel

therapeutic strategies targeting this enzyme.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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